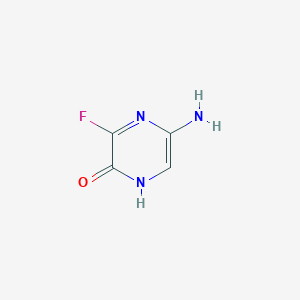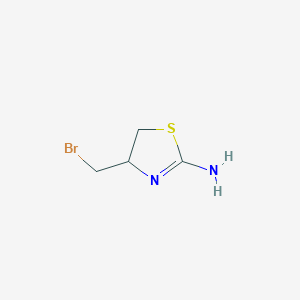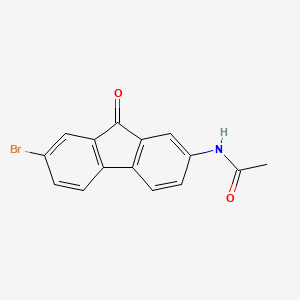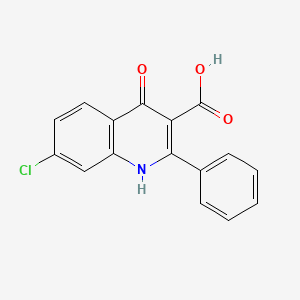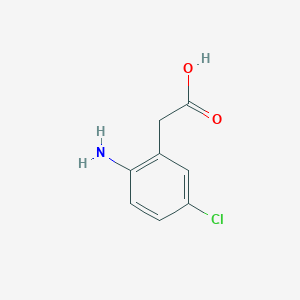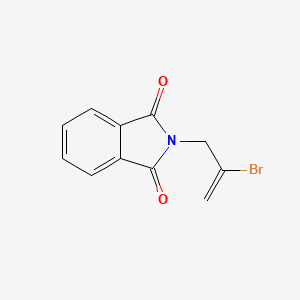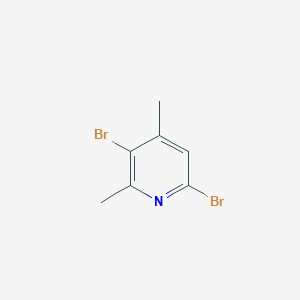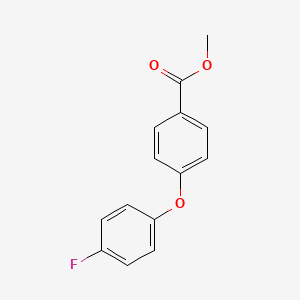
Methyl 4-(4-fluorophenoxy)benzoate
Descripción general
Descripción
“Methyl 4-(4-fluorophenoxy)benzoate” is a chemical compound with the CAS Number: 500556-98-9 . It has a molecular weight of 246.24 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Anaerobic Transformation and Environmental Implications
Research by Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, which has implications for environmental biodegradation. They found that isomeric fluorophenols, like 4-fluorophenol, did not undergo transformation, suggesting a specific pathway for the anaerobic conversion of phenol to benzoate, potentially relevant to environmental bioremediation efforts (Genthner, Townsend, & Chapman, 1989).
Chemosensors and Analytical Chemistry
Ma et al. (2013) developed novel anion sensors that contain structural elements similar to Methyl 4-(4-fluorophenoxy)benzoate. These sensors demonstrated selective and colorimetric fluoride sensing properties, indicating the potential of fluorophenol derivatives in analytical chemistry, particularly in anion detection (Ma et al., 2013).
Synthetic Chemistry Applications
Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound structurally related to this compound, as an intermediate for the synthesis of natural products with biological activities. This study highlights the role of such compounds in the synthesis of complex organic molecules, demonstrating their importance in the field of synthetic chemistry (Lou Hong-xiang, 2012).
Liquid Crystal Research
Cruz et al. (2001) explored a series of difluoro substituted benzoate derivatives, similar in structure to this compound, for their mesomorphic properties. These derivatives displayed rich polymesomorphic sequences, underscoring the potential of fluorinated benzoates in the development of liquid crystal materials (Cruz et al., 2001).
Fluorinated Compounds in Photopolymerization
Avci, Mathias, and Thigpen (1996) studied various benzoate ester derivatives, including those with fluorine substitutions, for their rapid photopolymerization properties. This research indicates the utility of fluorinated benzoates in applications requiring rapid photocure, such as in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).
Safety and Hazards
“Methyl 4-(4-fluorophenoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , suggesting measures to prevent exposure and actions to take if exposure occurs .
Relevant Papers The relevant papers for “this compound” can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .
Propiedades
IUPAC Name |
methyl 4-(4-fluorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYOTOWEYHRUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)


![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)

